N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-methoxyacetamide N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-methoxyacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16101178
InChI: InChI=1S/C20H22N4O4S/c1-13(25)21-20(22-14(2)26)24-17-10-9-16(29-15-7-5-4-6-8-15)11-18(17)23-19(27)12-28-3/h4-11H,12H2,1-3H3,(H,23,27)(H2,21,22,24,25,26)
SMILES:
Molecular Formula: C20H22N4O4S
Molecular Weight: 414.5 g/mol

N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-methoxyacetamide

CAS No.:

Cat. No.: VC16101178

Molecular Formula: C20H22N4O4S

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-methoxyacetamide -

Specification

Molecular Formula C20H22N4O4S
Molecular Weight 414.5 g/mol
IUPAC Name N-[2-(diacetamidomethylideneamino)-5-phenylsulfanylphenyl]-2-methoxyacetamide
Standard InChI InChI=1S/C20H22N4O4S/c1-13(25)21-20(22-14(2)26)24-17-10-9-16(29-15-7-5-4-6-8-15)11-18(17)23-19(27)12-28-3/h4-11H,12H2,1-3H3,(H,23,27)(H2,21,22,24,25,26)
Standard InChI Key PASWRUZZZQYFRY-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC(=NC1=C(C=C(C=C1)SC2=CC=CC=C2)NC(=O)COC)NC(=O)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central phenyl ring substituted at the 2-position with a bis(acetylamino)methyleneamino group and at the 5-position with a phenylthio group. The 2-methoxyacetamide side chain is attached to the nitrogen atom of the aniline moiety. This arrangement creates a planar aromatic system with electron-withdrawing and electron-donating substituents, influencing its electronic properties and reactivity .

Key Functional Groups:

  • Bis(acetylamino)methyleneamino group: A guanidine derivative where two acetyl groups are bonded to the central methyleneamino nitrogen, enhancing hydrogen-bonding capacity .

  • Phenylthio group: A sulfur-containing substituent that contributes to lipophilicity and potential thiol-mediated interactions.

  • 2-Methoxyacetamide: A polar group that modulates solubility and participates in dipole-dipole interactions.

IUPAC Nomenclature

The systematic name, N-[2-(diacetamidomethylideneamino)-5-phenylsulfanylphenyl]-2-methoxyacetamide, reflects the substitution pattern on the phenyl ring and the side chain. Alternative names include N-{2-[(diacetamidomethylene)amino]-5-(phenylsulfanyl)phenyl}-2-methoxyacetamide , which emphasize the guanidine-like structure.

Synthesis and Optimization

Reaction Pathway

The synthesis involves a three-step sequence starting from 2-nitro-5-phenylthio-(2-methoxy)acetanilide :

  • Reduction of Nitro Group:
    Catalytic hydrogenation using a base iron/nickel catalyst (10% loading) in methanol at 25–35°C under 0.1–0.5 MPa hydrogen pressure for 12 hours reduces the nitro group to an amine .

    Ar-NO2H2,Fe/Ni catalystAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2, \text{Fe/Ni catalyst}} \text{Ar-NH}_2

    This step achieves a 94.2% yield with >99% purity after recrystallization .

  • Acetylation:
    The amine intermediate undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the bis(acetylamino)methyleneamino group.

  • Purification:
    Crude product is precipitated by adding purified water to the methanolic solution at 0–5°C, followed by filtration and drying .

Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Catalyst Loading10% Fe/NiMaximizes reduction efficiency
Hydrogen Pressure0.1–0.5 MPaBalances reaction rate and safety
Temperature25–35°CPrevents decomposition
SolventMethanolEnhances nitro group solubility

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:
    1H^1\text{H} NMR reveals signals for the methoxy group (δ\delta 3.3–3.5 ppm), acetamide protons (δ\delta 1.9–2.1 ppm), and aromatic protons (δ\delta 6.8–7.6 ppm). 13C^{13}\text{C} NMR confirms the carbonyl carbons of acetamide (δ\delta 168–170 ppm) .

  • Mass Spectrometry:
    High-resolution ESI-MS shows a molecular ion peak at m/zm/z 414.1362 ([M+H]+^+), consistent with the molecular formula .

  • UV-Vis Spectroscopy:
    Absorption maxima at 265 nm (ππ\pi \rightarrow \pi^*) and 310 nm (nπn \rightarrow \pi^*) indicate conjugation across the aromatic system.

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 182–184°C, with decomposition onset at 220°C, suggesting moderate thermal stability.

Research Applications and Biological Activity

Material Science Applications

The compound’s rigid aromatic core and hydrogen-bonding capacity suggest utility in liquid crystal design or as a ligand in coordination polymers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator